REACTION_SMILES
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[CH3:13][c:14]1[cH:15][c:16]([CH3:17])[c:18]([CH3:19])[c:20]([OH:21])[cH:22]1.[K+:11].[K+:12].[Na+:24].[OH-:23].[OH2:30].[S:1]([O:2][O:3][S:4]([O-:5])(=[O:6])=[O:7])([O-:8])(=[O:9])=[O:10].[S:25]([OH:26])(=[O:27])(=[O:28])[OH:29]>>[CH3:13][c:14]1[c:15]([OH:26])[c:16]([CH3:17])[c:18]([CH3:19])[c:20]([OH:21])[cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(C)c(O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])OOS(=O)(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
|
Cc1cc(O)c(C)c(C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |